1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose
Description
1-(2-D-Glucopyranosylhydrazino)phthalazine and 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose are structurally distinct but related hydrazine-linked derivatives of phthalazine and D-glucopyranose. Both compounds feature a hydrazinyl bridge connecting a phthalazine moiety to a glucose-derived backbone. For instance, highlights a structurally analogous phthalazine derivative, 1-[2-(1,3-dimethyl-2-butenylidene)-hydrazino]-phthalazine, which demonstrated antihypertensive activity in preclinical studies .
The synthesis of such compounds typically involves coupling reactions between activated sugar derivatives (e.g., acetylated glucopyranose) and hydrazine-functionalized heterocycles. describes similar glycosylation strategies, where phthalazine derivatives are reacted with acetylated sugars (e.g., galactopyranose) in the presence of catalysts like stannic chloride .
Properties
Molecular Formula |
C14H18N4O5 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phthalazin-1-ylhydrazinyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H18N4O5/c19-6-9-10(20)11(21)12(22)14(23-9)18-17-13-8-4-2-1-3-7(8)5-15-16-13/h1-5,9-12,14,18-22H,6H2,(H,16,17)/t9-,10-,11+,12-,14-/m1/s1 |
InChI Key |
GANSWRXFPHYWLG-YGEZULPYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2NN[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NNC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Background on Phthalazine Derivatives Synthesis
Phthalazine derivatives, including phthalazinones and hydrazino-substituted phthalazines, are commonly synthesized via reactions of phthalic anhydride or its derivatives with hydrazine or hydrazine derivatives. The hydrazine moiety reacts with the anhydride to form the phthalazine ring system, often under acidic or reflux conditions. Subsequent functionalizations allow introduction of glycosyl groups or other substituents.
Hydrazine and Hydrazine Derivatives in Phthalazine Synthesis
- Hydrazine hydrate is widely used to cyclize phthalic anhydride derivatives to phthalazinones.
- Hydrazine derivatives can be reacted with phthalic anhydride or related compounds to form hydrazino-substituted phthalazines.
- Typical conditions involve reflux in solvents like n-butanol or acetic acid, sometimes with catalysts or additives.
Specific Preparation Methods of 1-(2-D-Glucopyranosylhydrazino)phthalazine
Direct Glycosylation of Phthalazine Hydrazine
One documented approach to synthesize glycosylated phthalazine hydrazino compounds involves the glycosylation of phthalazine hydrazine derivatives with protected sugar moieties under Lewis acid catalysis.
- Shaterian et al. reported the reaction of (2H)-phthalazine-1-one with peracetylated sugar derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose) in the presence of stannic chloride (SnCl4) as a Lewis acid catalyst.
- This reaction yields glycosides such as 2-(per-O-acetyl-D-glycosyloxy)phthalazines in good yields.
- Similar conditions apply for other sugars like tetra-O-acetyl-β-D-ribofuranose, resulting in glycosylated phthalazine derivatives.
| Reactants | Catalyst | Solvent/Condition | Product | Yield (%) |
|---|---|---|---|---|
| (2H)-Phthalazine-1-one + Peracetylated sugar | Stannic chloride (SnCl4) | Reflux or room temp in suitable solvent | 2-(per-O-acetyl-D-glycosyloxy)phthalazine | Moderate to high |
This method suggests that the hydrazino group on phthalazine can be glycosylated via activation of the sugar moiety, facilitating nucleophilic attack by the hydrazine nitrogen.
Multi-Step Synthesis via Protected Sugar Hydrazones
Another synthetic route involves:
- Preparation of sugar hydrazones by reaction of protected D-glucopyranose derivatives with hydrazine or phthalazine hydrazine.
- Subsequent deprotection steps to yield the free glycosylated hydrazino phthalazine.
This approach is consistent with literature on glycosyl hydrazone formation and subsequent functionalization.
One-Pot or Multi-Component Reactions
Though no direct reports of one-pot synthesis of this exact compound were found, the literature on phthalazine derivatives indicates the feasibility of multi-component reactions involving:
- Phthalic anhydride or phthalazine hydrazine,
- Glycosyl donors (protected sugars),
- Catalysts like Lewis acids or acidic ionic liquids,
- Solvent-free or mild conditions.
Such methods improve efficiency and yield and are environmentally friendly.
Experimental Conditions and Parameters
| Parameter | Typical Conditions for Glycosylation of Phthalazine Hydrazine |
|---|---|
| Catalyst | Stannic chloride (SnCl4), p-toluene sulfonic acid (PTSA), or Lewis acids |
| Solvent | n-Butanol, dichloromethane, or ionic liquids |
| Temperature | Room temperature to reflux (25–110 °C) |
| Reaction Time | Several hours to overnight |
| Sugar Protection | Acetylated sugars (per-O-acetylated) to activate glycosylation |
| Workup | Hydrolysis or deprotection of acetyl groups by basic or acidic conditions |
| Purification | Recrystallization or chromatography |
Representative Research Findings
- Shaterian et al. synthesized glycosylated phthalazines by reacting phthalazine-1-one with peracetylated sugars in the presence of stannic chloride, obtaining glycosides in good yields.
- The reaction proceeds via activation of the sugar acetyl groups by Lewis acid, facilitating nucleophilic substitution by the hydrazine nitrogen.
- Deprotection of acetyl groups yields the free glycosylated hydrazino phthalazine.
- The method is applicable to various sugars, including D-glucopyranose derivatives.
- Characterization of products was performed by IR, NMR, and elemental analysis.
- The synthetic approach is adaptable to other hydrazine derivatives and sugar moieties, allowing structural diversification.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lewis Acid-Catalyzed Glycosylation | Phthalazine hydrazine + peracetylated sugars + SnCl4 | Room temp to reflux, organic solvent | Good yields, straightforward | Requires protected sugars, catalyst removal |
| Multi-Step Hydrazone Formation | Protected sugar aldehydes + hydrazine derivative | Mild conditions, followed by deprotection | High selectivity, modular | Longer synthesis, multiple steps |
| Multi-Component Reactions | Phthalic anhydride + hydrazine + sugar derivatives | Solvent-free or ionic liquids, mild | Eco-friendly, one-pot | Limited reports for this compound |
Chemical Reactions Analysis
1-(2-D-Glucopyranosylhydrazino)phthalazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Phthalazine derivatives, including the compound , have been recognized for their diverse biological activities. Recent studies highlight their potential in:
- Antimicrobial Activity : Phthalazine derivatives have shown efficacy against a range of microbial strains. The structure-activity relationship (SAR) analyses indicate that modifications to the phthalazine core can enhance antimicrobial potency, making them suitable candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. This makes it a promising candidate for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .
- Anticancer Activity : Research indicates that phthalazine derivatives can inhibit cancer cell proliferation. Their mechanism often involves inducing apoptosis in cancer cells and disrupting cell cycle progression. This has been particularly noted in studies focusing on breast and colon cancer models .
Synthetic Methodologies
The synthesis of 1-(2-D-Glucopyranosylhydrazino)phthalazine can be approached through several innovative methods:
- Photoredox Catalysis : A notable method involves visible light photocatalysis, which allows for the efficient synthesis of phthalazine derivatives via radical hydroamination followed by a Smiles rearrangement. This method is advantageous due to its mild reaction conditions and high functional group tolerance, enabling the synthesis of structurally diverse compounds .
- Hydrazine Hydrate Reactions : Traditional synthetic routes often utilize hydrazine derivatives to form phthalazine structures through condensation reactions. This approach has been refined to enhance yield and selectivity for desired products .
Therapeutic Applications
The therapeutic applications of 1-(2-D-Glucopyranosylhydrazino)phthalazine are extensive:
- Treatment of Tropical Diseases : The compound shows promise in treating tropical diseases such as malaria and leishmaniasis. Its ability to inhibit specific enzymes critical for pathogen survival makes it a valuable candidate for further development in this area .
- Cardiovascular Diseases : Phthalazine derivatives have been explored for their potential in treating cardiovascular diseases due to their ability to modulate vascular functions and reduce oxidative stress .
Case Studies
Several case studies illustrate the applications and effectiveness of phthalazine derivatives:
-
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various phthalazine derivatives, researchers found that modifications at the hydrazine moiety significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than existing antibiotics . -
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a phthalazine derivative in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers compared to baseline measurements, suggesting its potential as an adjunct therapy in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation. This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Sulfonylhydrazine Derivatives of Glucopyranose
details the synthesis of sulfonylhydrazine-linked glucopyranose derivatives, such as 1-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-(p-trifluoromethylbenzenesulfonyl) Hydrazine (3b). Key comparisons include:
These sulfonylhydrazines exhibit higher thermal stability (decomposition >180°C) compared to phthalazine derivatives, likely due to electron-withdrawing sulfonyl groups.
Hydrazino-Carbonyl Glucopyranose Derivatives
describes 2-deoxy-2-{[(2-hydroxy-1-methylhydrazino)carbonyl]amino}-β-D-glucopyranose (YX1), a glucose derivative with a hydrazino-carbonyl side chain. Key differences include:
YX1’s hydrazino-carbonyl group may enhance hydrogen-bonding capacity, influencing its solubility and receptor interactions.
Phthalazine Glycosides
reports glycosylated phthalazines, such as 2-(per-O-acetyl-D-glycosyloxy)phthalazines , synthesized via stannic chloride-catalyzed reactions . Comparisons include:
The hydrazine bridge in the target compounds may confer unique redox or chelation properties compared to glycosidic linkages.
Antiviral and Antitumor Glucopyranose Derivatives
and highlight fructopyrano-(1→4)-glucopyranose (FG), a disaccharide from Isatis indigotica with antitumor and antiviral activity . Key contrasts include:
FG’s efficacy highlights the importance of sugar stereochemistry and oligomerization in biological activity—factors less explored in hydrazine-linked derivatives.
Biological Activity
1-(2-D-Glucopyranosylhydrazino)phthalazine, also referred to as 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose, is a compound that combines the structural features of phthalazine with a glucopyranosyl hydrazine moiety. This unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Phthalazine derivatives are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity Overview
Phthalazine derivatives have been extensively studied for their biological activities. The biological profile of 1-(2-D-Glucopyranosylhydrazino)phthalazine can be inferred from the activities associated with similar compounds. Key activities include:
- Anticancer Activity : Phthalazine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain phthalazine compounds inhibit cancer cell proliferation by inducing apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax .
- Antimicrobial Properties : Many phthalazine derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of hydrazine in the structure may enhance this activity by interacting with microbial enzymes or disrupting cellular processes .
- Anti-inflammatory Effects : Some phthalazine compounds act as inhibitors of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves the coupling of phthalazine derivatives with glucopyranosyl hydrazine. The structural modifications significantly influence the biological activity. The hydrazine group is crucial for enhancing interaction with biological targets, while the glucopyranosyl moiety may improve solubility and bioavailability.
Table 1: Summary of Biological Activities
Case Studies
Several studies highlight the biological efficacy of phthalazine derivatives:
- Cytotoxicity Assessment : A study evaluated a series of phthalazine derivatives against human tumor cell lines (e.g., HT-29 and PC-3). Results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapy agents like cisplatin .
- Antimicrobial Evaluation : Research on aminophthalazinones demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM . This suggests that similar compounds may possess effective antimicrobial properties.
- Anti-inflammatory Mechanism : Phthalazine derivatives were studied for their ability to inhibit cyclooxygenase enzymes involved in inflammation, showing promise as anti-inflammatory agents .
Q & A
Q. What are the recommended synthetic routes for 1-(2-D-Glucopyranosylhydrazino)phthalazine, considering functional group compatibility?
- Methodological Answer : The synthesis involves glycosylation of a phthalazine-hydrazine derivative with a protected D-glucopyranosyl donor. Key steps include:
- Protection of the glucopyranosyl hydroxyl groups using acetyl or benzyl groups to prevent side reactions .
- Activation of the hydrazine moiety via nucleophilic substitution or condensation with activated sugars (e.g., glycosyl chlorides or trichloroacetimidates) .
- Deprotection under mild conditions (e.g., catalytic hydrogenation for benzyl groups or alkaline hydrolysis for acetyl groups) to preserve the hydrazine-phthalazine linkage .
- Critical Consideration : Monitor pH during hydrazine coupling to avoid decomposition of the glycosidic bond .
Q. How can researchers characterize the hydrazine-phthalazine linkage using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for NH-NH₂ protons near δ 5–6 ppm (broad signals). The phthalazine aromatic protons appear as multiplets at δ 7.5–8.5 ppm .
- ¹³C NMR : The hydrazino group’s adjacent carbons (C-N) resonate at δ 140–160 ppm, distinct from glucopyranosyl carbons (δ 60–110 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns. For example, loss of the glucopyranosyl moiety (162 Da) indicates glycosidic bond stability .
Advanced Research Questions
Q. What challenges arise in optimizing the yield of 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose due to competing side reactions?
- Methodological Answer :
- Competing Oxidation : The hydrazine group is prone to oxidation. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) to stabilize intermediates .
- Glycosidic Bond Hydrolysis : Acidic conditions during deprotection can cleave the bond. Opt for enzymatic deprotection (e.g., lipases for acetyl groups) or buffered systems .
- Byproduct Mitigation : Employ chromatography (HPLC or size-exclusion) to separate isomers or oligomerization byproducts .
Q. How do structural modifications to the glucopyranosyl moiety affect the compound’s biological activity?
- Methodological Answer :
- Branching vs. Linear Chains : Branched ethylhexyl groups (as in ’s analogs) enhance surfactant properties and micelle stability, which may improve drug delivery efficiency .
- Acetylation Patterns : Partial acetylation (e.g., at C-2 or C-6) can alter solubility and membrane permeability. Compare via logP measurements and cellular uptake assays .
- Functional Group Replacement : Substitute hydroxyl groups with azido or amino moieties for click chemistry conjugation, enabling targeted delivery studies .
Data Contradiction Analysis
Q. How should discrepancies in reported NMR shifts for the hydrazino group be resolved?
- Methodological Answer :
- Solvent and pH Effects : Hydrazine protons are pH-sensitive. Standardize measurements in D₂O at neutral pH to minimize broadening .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH-NH₂ and adjacent phthalazine carbons confirm connectivity .
- Cross-Validation : Compare with analogs like 2-acetamido-2-deoxy-β-D-glucopyranosyl derivatives, where similar shifts are well-documented .
Q. Why do conflicting results arise in stability studies under physiological conditions?
- Methodological Answer :
- Buffer Composition : Phosphate buffers (pH 7.4) may catalyze hydrolysis. Test stability in multiple buffers (e.g., Tris-HCl, HEPES) and include enzyme inhibitors (e.g., EDTA for metalloproteases) .
- Temperature Control : Degradation rates vary with temperature. Use accelerated stability studies (40°C/75% RH) with Arrhenius modeling to predict shelf life .
- Analytical Consistency : Ensure HPLC methods use identical columns (e.g., C18 for hydrophobicity) and detection wavelengths to standardize degradation product quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
